Boc-L-valine
Overview
Description
Boc-L-Valine is a derivative of the amino acid valine . It is used widely in peptide synthesis . This compound is composed of a valine molecule protected by a tert-butyloxycarbonyl (BOC) group .
Synthesis Analysis
Boc-L-Valine can be synthesized by the reaction of N-tert-butoxycarbonyl chloride with L-valine in the presence of a base . In a study, water-soluble conjugates of Co (II), Cu (II), and Zn (II) were synthesized using Boc-L-Valine .Molecular Structure Analysis
The molecular formula of Boc-L-Valine is C10H19NO4 . It has a molecular weight of 217.262 .Chemical Reactions Analysis
Boc-L-Valine is used in multi-peptide synthesis and serves as the amino acid protection monomer . It is also used in the formation of bio-compatible water-soluble conjugates of Co (II), Cu (II), and Zn (II) .Physical And Chemical Properties Analysis
Boc-L-Valine is a solid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a melting point of 77-80 °C (lit.) . It is insoluble in water .Scientific Research Applications
Metal Mediated Peptide Synthesis : Baumann, Potenza, and Isied (1989) prepared trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate and studied its structure and electronic spectra. This compound, an intermediate in metal-mediated peptide synthesis, consists of [Co(en)2(Boc-L-valine)Cl]+ cations and BF4- anions, showing potential applications in coordinating chemistry and peptide synthesis (Baumann, Potenza, & Isied, 1989).
Peptide Conformation Analysis : Tsuji et al. (2018) analyzed the conformations of a dodecapeptide composed of L-valine and α-aminoisobutyric acid residues, including Boc-L-valine. The study provided insights into helical structures and peptide folding, which is crucial in understanding protein structure and function (Tsuji, Misawa, Doi, & Demizu, 2018).
Synthesis of Biosynthetic Precursors : Wolfe and Jokinen (1979) conducted the total synthesis of a biosynthetic precursor of penicillins and cephalosporins using N-BOC-S-trityl-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine bisbenzhydryl ester, which involved deprotection steps including the removal of BOC. This synthesis is significant in the field of antibiotic production (Wolfe & Jokinen, 1979).
Synthesis of Cyclosporine : Wenger (1984) reported the synthesis of cyclosporine, a crucial immunosuppressant, by coupling a heptapeptide with a tetrapeptide sequence that includes Boc-L-valine. This work highlights the application of Boc-L-valine in the synthesis of therapeutically important compounds (Wenger, 1984).
Peptide-DNA Interaction Studies : Parveen et al. (2015) synthesized enantiomeric Boc-L-valine derived peptide conjugate complexes of Co(II) and Fe(II) and studied their interaction with DNA. The study provides valuable insights into the role of peptide enantiomers in DNA binding and potential applications in therapeutic agents (Parveen, Usman, Tabassum, & Arjmand, 2015).
Study of Cell Culture Morphology and Function : Picciano et al. (1984) explored the effects of D-valine on bovine pulmonary artery endothelial cell cultures and compared these with cultures grown in L-valine, including Boc-L-valine. Their findings contribute to the understanding of cell morphology and function in different culture conditions (Picciano, Johnson, Walenga, Donovan, Borman, Douglas, & Kreutzer, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884635 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-valine | |
CAS RN |
13734-41-3 | |
Record name | Boc-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R8GK7LBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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